HM95573 Exhibits Superior Anti-Proliferative Potency in NRAS-Mutant Melanoma Cells vs. Vemurafenib
In NRAS-mutant melanoma cell lines, HM95573 demonstrates potent growth inhibition (IC50 = 53 nM in SK-MEL-2; IC50 = 24 nM in SK-MEL-30), whereas first-generation BRAF inhibitors like vemurafenib typically show minimal to no efficacy or even paradoxical growth stimulation in this genetic context due to their inability to inhibit CRAF-driven signaling [1]. This represents a qualitative and quantitative differentiation in a patient population (NRAS-mutant) for which approved BRAF inhibitors are contraindicated [2].
| Evidence Dimension | Anti-proliferative activity (IC50) in NRAS-mutant melanoma cells |
|---|---|
| Target Compound Data | IC50 = 53 nM (SK-MEL-2); IC50 = 24 nM (SK-MEL-30) |
| Comparator Or Baseline | Vemurafenib (and other first-generation BRAF inhibitors) – no inhibition/paradoxical activation expected in this context |
| Quantified Difference | From no inhibition to potent inhibition (24-53 nM) |
| Conditions | Cell proliferation assay in SK-MEL-2 and SK-MEL-30 melanoma cell lines harboring NRAS mutations |
Why This Matters
This quantitative efficacy in NRAS-mutant models directly addresses a major clinical and research gap, as first-generation BRAF inhibitors are ineffective and contraindicated in RAS-mutant cancers.
- [1] Cenmed. Belvarafenib (HM95573) Product Information. Catalog No. C09-0785-935. View Source
- [2] Kim TW, Lee J, Shin SJ, et al. Belvarafenib, a novel pan-RAF inhibitor, in solid tumor patients harboring BRAF, KRAS, or NRAS mutations: Phase I study. J Clin Oncol. 2019;37(15_suppl):3000. View Source
